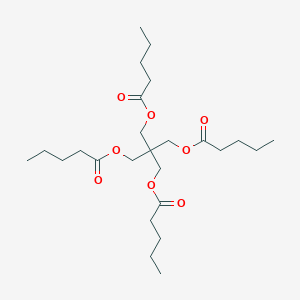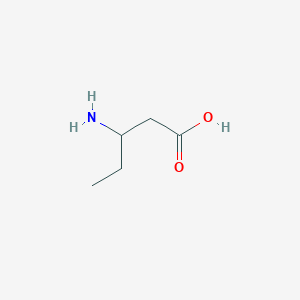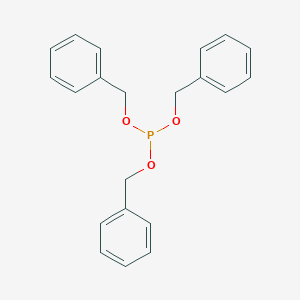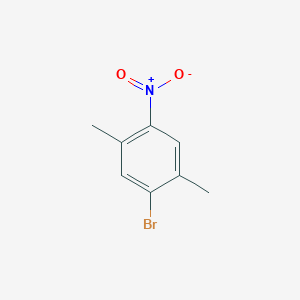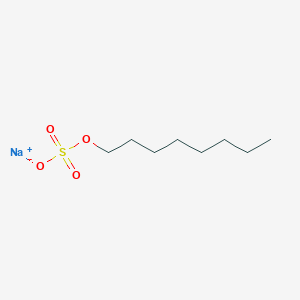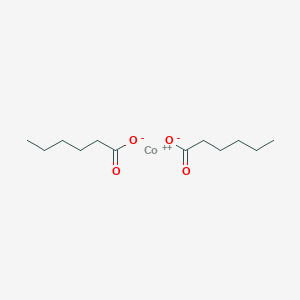![molecular formula C14H16O B092747 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone CAS No. 1015-14-1](/img/structure/B92747.png)
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone, also known as PHM, is a synthetic compound that belongs to the class of cycloalkanones. It is widely used in scientific research applications due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone is not fully understood. However, it is believed to act through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Biochemische Und Physiologische Effekte
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has also been shown to increase the levels of glutathione, which is an important antioxidant. In addition, 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has several advantages for lab experiments. It is stable, easy to synthesize, and has a relatively low toxicity. It can be used in both in vitro and in vivo experiments. However, there are also some limitations to the use of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone. One direction is to investigate its potential therapeutic benefits in other diseases, such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its interactions with specific signaling pathways and receptors. Additionally, the development of new synthetic analogs of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone is a synthetic compound with potential therapeutic benefits in various diseases. Its unique properties and mechanism of action make it a promising candidate for further research. However, more studies are needed to fully understand its effects and potential applications.
Synthesemethoden
The synthesis of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone involves the reaction of cycloheptanone with phenylmagnesium bromide in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity and yield of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
1015-14-1 |
|---|---|
Produktname |
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone |
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-bicyclo[2.2.1]heptanyl(phenyl)methanone |
InChI |
InChI=1S/C14H16O/c15-13(12-4-2-1-3-5-12)14-8-6-11(10-14)7-9-14/h1-5,11H,6-10H2 |
InChI-Schlüssel |
GFNSFEZTFABHJA-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC2(CCC1C2)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
1015-14-1 |
Synonyme |
norbornan-1-yl-phenyl-methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



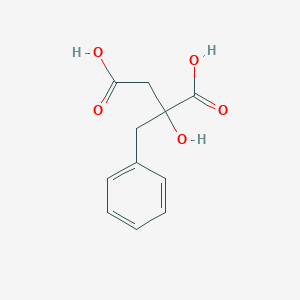
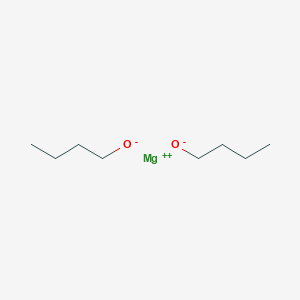

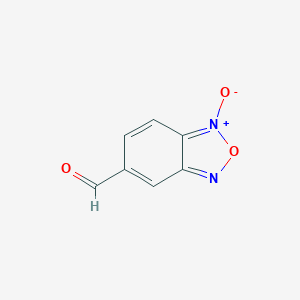
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
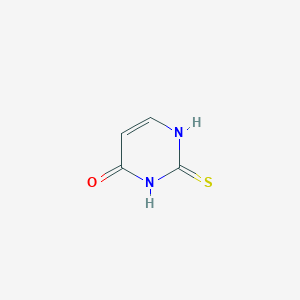
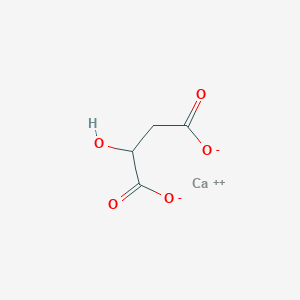
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
